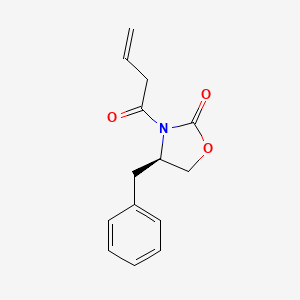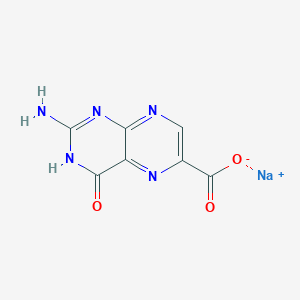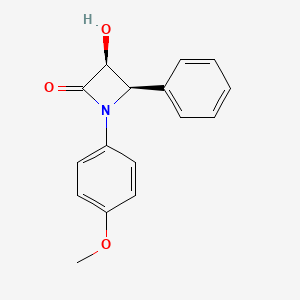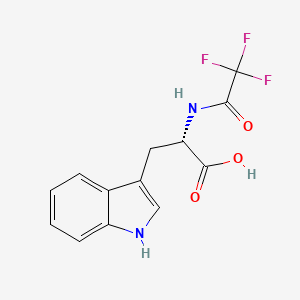
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is a metabolite used extensively in chemical metabolism and pharmacokinetic research . It serves as a crucial compound for understanding the glucuronidation process, a major pathway for the biotransformation of substances, which facilitates their excretion .
Synthesis Analysis
The synthesis of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves the conjugation with glucuronic acid, an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β- O -acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) that often circulate in plasma prior to being excreted in urine and bile .Molecular Structure Analysis
The molecular formula of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is C24H26ClNO9 . The molecular weight is 507.92 . The structure of this compound is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .Chemical Reactions Analysis
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .Wirkmechanismus
Safety and Hazards
The role of acyl glucuronide (AG) metabolites, such as Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester, as mediators of drug-induced toxicities remains controversial . This is due in part to difficulties in studying this group of reactive drug conjugates . Despite important advances in the analytical methodology used to detect, identify, and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .
Zukünftige Richtungen
The future directions in the study of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester and similar compounds involve better understanding of their toxicity and safety . Despite the challenges, significant advances in analytical methodologies have been made, and de-risking strategies have been adopted to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .
Eigenschaften
CAS-Nummer |
860615-41-4 |
|---|---|
Molekularformel |
C₂₄H₂₆ClNO₉ |
Molekulargewicht |
507.92 |
Synonyme |
1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester; 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)




![[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate](/img/structure/B1144776.png)
![[4aR-[4a|A,6a|A,7|A(1R*,2E,4R*),9a|A,11|A(S*)]]-4a,6,6a,7,8,9,9a,11-Octahydro-11-(5-hydroxy-2-methyl-1-cyclohexen-1-yl)-6a-methyl-2-phenyl-7-(1,4,5-trimethyl-2-hexenyl)-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione](/img/structure/B1144777.png)

![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)